molecular formula C24H20N10O14 B14367268 4-(3,4-Diaminophenyl)benzene-1,2-diamine;2,4,6-trinitrophenol CAS No. 92415-47-9

4-(3,4-Diaminophenyl)benzene-1,2-diamine;2,4,6-trinitrophenol

Cat. No.: B14367268
CAS No.: 92415-47-9
M. Wt: 672.5 g/mol
InChI Key: BVSFDSRBGWGPIX-UHFFFAOYSA-N
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Description

4-(3,4-Diaminophenyl)benzene-1,2-diamine;2,4,6-trinitrophenol is a complex organic compound with significant applications in various fields The compound consists of two primary components: 4-(3,4-Diaminophenyl)benzene-1,2-diamine and 2,4,6-trinitrophenol The former is a diamine derivative of benzene, while the latter is a nitro derivative of phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Diaminophenyl)benzene-1,2-diamine typically involves the reduction of nitroaniline derivatives. One common method is the reduction of 2-nitrochlorobenzene with ammonia, followed by the reduction of the resulting 2-nitroaniline using zinc powder in ethanol . The compound can be purified by treating its aqueous solution with sodium dithionite and activated carbon .

Industrial Production Methods

Industrial production of 4-(3,4-Diaminophenyl)benzene-1,2-diamine involves similar synthetic routes but on a larger scale. The process includes the reduction of nitroaniline derivatives under controlled conditions to ensure high yield and purity. The compound is then purified using advanced techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Diaminophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amino derivatives, and substituted aromatic compounds. These products have various applications in chemical synthesis and industrial processes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,4-Diaminophenyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with amino acids in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Diaminophenyl)benzene-1,2-diamine;2,4,6-trinitrophenol is unique due to its combination of diamine and nitro functionalities, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

CAS No.

92415-47-9

Molecular Formula

C24H20N10O14

Molecular Weight

672.5 g/mol

IUPAC Name

4-(3,4-diaminophenyl)benzene-1,2-diamine;2,4,6-trinitrophenol

InChI

InChI=1S/C12H14N4.2C6H3N3O7/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H,13-16H2;2*1-2,10H

InChI Key

BVSFDSRBGWGPIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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